1-Ethyl-5-propylpiperazin-2-one
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Overview
Description
1-Ethyl-5-propylpiperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family. It is characterized by a six-membered ring containing two nitrogen atoms and a ketone group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-propylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine and propylamine with a diketone precursor, followed by cyclization to form the piperazine ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and automated systems helps in maintaining consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-propylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and alkylating agents are often employed in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperazines .
Scientific Research Applications
1-Ethyl-5-propylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-propylpiperazin-2-one involves its interaction with specific molecular targets. In biological systems, it may act on GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. The exact pathways and molecular targets are still under investigation, but its effects on neurotransmission and cellular signaling are of particular interest .
Comparison with Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Piperidinone: A piperidine ring with a ketone group.
Uniqueness: 1-Ethyl-5-propylpiperazin-2-one is unique due to its specific substitution pattern and the presence of both ethyl and propyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethyl-5-propylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-5-8-7-11(4-2)9(12)6-10-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
MAOXLZFCNUWZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(C(=O)CN1)CC |
Origin of Product |
United States |
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